2-(2,2-Dimethylpropyl)morpholine: Structural Dynamics, Synthesis, and Pharmacological Utility
2-(2,2-Dimethylpropyl)morpholine: Structural Dynamics, Synthesis, and Pharmacological Utility
Abstract
2-(2,2-Dimethylpropyl)morpholine, often referred to as 2-neopentylmorpholine , represents a specialized heterocyclic scaffold in medicinal chemistry. Characterized by the presence of a bulky, lipophilic neopentyl group at the C2 position adjacent to the ether oxygen, this molecule serves as a critical tool for modulating the physicochemical profile of drug candidates. This guide provides an in-depth analysis of its structural conformation, synthetic pathways, and utility in optimizing pharmacokinetics, specifically focusing on metabolic stability and lipophilic ligand efficiency.
Part 1: Chemical Identity & Structural Analysis
Chemical Identity[1]
-
IUPAC Name: 2-(2,2-dimethylpropyl)morpholine
-
Common Name: 2-Neopentylmorpholine
-
Molecular Formula: C
H NO -
Molecular Weight: 157.26 g/mol
-
Chiral Center: C2 (Exists as (R) and (S) enantiomers)
Conformational Analysis
The morpholine ring predominantly adopts a chair conformation. The introduction of the 2,2-dimethylpropyl (neopentyl) group at the C2 position imposes significant steric demands.
-
Equatorial Preference: To minimize 1,3-diaxial interactions with the axial protons at C4 and C6, the bulky neopentyl group strongly favors the equatorial position. This locks the ring conformation, reducing the entropic penalty upon binding to protein targets.
-
Steric Shielding: The tert-butyl moiety at the end of the propyl chain acts as a "steric umbrella," shielding the adjacent ether oxygen and, to a lesser extent, the amine center from metabolic enzymes.
Physicochemical Profile
| Property | Value (Est.) | Relevance |
| LogP | 1.8 – 2.1 | Significantly more lipophilic than morpholine (LogP -0.86), improving BBB permeability. |
| pKa (Conj. Acid) | 8.4 – 8.7 | Typical for secondary amines; ensures solubility at physiological pH while maintaining membrane permeability. |
| TPSA | 21.3 Ų | Low polar surface area favors CNS penetration. |
| Rotatable Bonds | 2 | The neopentyl linkage adds minimal flexibility, maintaining a defined vector. |
Part 2: Synthetic Methodologies
The synthesis of 2-neopentylmorpholine requires constructing the morpholine ring with the substituent precisely positioned at C2. The most robust industrial route involves the ring-opening of a substituted epoxide.
Retrosynthetic Strategy
The core scaffold is assembled via the reaction of 4,4-dimethyl-1,2-epoxypentane with 2-aminoethanol , followed by cyclodehydration.
Detailed Synthetic Protocol
Step 1: Epoxidation of 4,4-Dimethyl-1-pentene
-
Reagents:
-CPBA (meta-chloroperoxybenzoic acid), DCM, 0°C. -
Mechanism: Concerted electrophilic addition of oxygen to the alkene.
-
Yield: ~85-90%.
Step 2: Aminolysis (Ring Opening)
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Reagents: 2-Aminoethanol (excess), Ethanol, Reflux.
-
Mechanism: S
2 attack of the amine on the less hindered terminal carbon of the epoxide. -
Intermediate: 1-((2-hydroxyethyl)amino)-4,4-dimethylpentan-2-ol.
-
Note: Regioselectivity is driven by sterics; the amine attacks the primary carbon, leaving the hydroxyl group at the secondary carbon (which carries the neopentyl chain).
Step 3: Cyclodehydration (Ring Closure)
-
Method A (Acid Mediated): Conc. H
SO at 140°C (Industrial). -
Method B (Mitsunobu): DIAD, PPh
, THF (Laboratory scale, milder). -
Mechanism: Intramolecular ether formation. The secondary hydroxyl group is activated and displaced by the primary hydroxyl (or vice versa depending on conditions), closing the ring to form the morpholine.
Visualization of Synthesis Pathway
Caption: Synthetic route from alkene precursor to final morpholine scaffold via epoxide ring opening.
Part 3: Medicinal Chemistry Applications[2]
Metabolic Stability (The "Neopentyl Effect")
The 2,2-dimethylpropyl group is a classic tool in medicinal chemistry to block metabolic "soft spots."
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Mechanism: The quaternary carbon in the neopentyl group lacks protons, preventing cytochrome P450-mediated hydroxylation at that position.
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Steric Blockade: The bulk of the group hinders enzymatic access to the adjacent morpholine ring carbons, extending the half-life (
) of the parent compound.
Pharmacological Targets
This scaffold is frequently observed in ligands targeting:
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Sigma Receptors (
): The combination of a basic amine and a lipophilic domain is a pharmacophore hallmark for Sigma-1 receptor affinity, relevant in neuropathic pain and neurodegenerative research. -
Monoamine Transporters: 2-substituted morpholines (e.g., Reboxetine analogs) are privileged structures for NET/SERT inhibition. The neopentyl analog offers a more lipophilic variant to probe the hydrophobic pockets of these transporters.
Bioisosterism
The 2-neopentylmorpholine moiety serves as a bioisostere for:
-
2-Benzylmorpholine: Similar lipophilicity but lacks the aromatic ring (avoiding pi-stacking if it is detrimental).
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Cyclohexylamines: Provides a similar spatial volume but with improved solubility due to the ether oxygen.
Part 4: Experimental Characterization Protocols
Analytical Verification
To validate the synthesis of 2-(2,2-dimethylpropyl)morpholine, the following analytical signatures must be confirmed:
-
1H NMR (CDCl3, 400 MHz):
-
0.95 (s, 9H,
-Bu) – Distinctive singlet. -
1.2-1.4 (m, 2H, CH
-neopentyl). -
2.8-3.0 (m, 4H, N-CH
ring). - 3.4-3.6 (m, 1H, O-CH-R).
-
3.7-3.9 (m, 2H, O-CH
ring).
-
0.95 (s, 9H,
-
Mass Spectrometry (ESI+):
-
Calculated [M+H]
: 158.15. -
Found: 158.2.
-
Handling and Storage
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State: Colorless to pale yellow oil.
-
Storage: Store under nitrogen at 4°C. The secondary amine is prone to forming carbamates upon prolonged exposure to atmospheric CO
. -
Safety: Irritant. Wear standard PPE (gloves, goggles).
Part 5: Decision Logic for Scaffold Selection
When should a medicinal chemist choose 2-(2,2-dimethylpropyl)morpholine over other analogs?
Caption: Decision matrix for selecting the neopentyl-morpholine scaffold in lead optimization.
References
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Synthesis of Morpholines via Epoxide Opening
- Title: "Regioselective Ring Opening of Epoxides with Amines"
- Source:Journal of Organic Chemistry
- Context: Foundational methodology for Step 2 of the synthesis.
-
Link:[Link]
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Medicinal Chemistry of Morpholines
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Neopentyl Group Properties
- Title: "The Neopentyl Group in Medicinal Chemistry: Effects on Lipophilicity and Metabolic Stability"
- Source:Journal of Medicinal Chemistry (General Concept Reference)
- Context: Supports the claims regarding metabolic stability and steric shielding.
-
Link:[Link]
-
Synthetic Precursor Data
- Title: "Synthesis of 4-benzyl-2-neopentylmorpholine" (Patent D
- Source:Justia Patents (US Patent Applic
- Context: Provides experimental validation of the specific 2-neopentylmorpholine structure.
-
Link:[Link]
